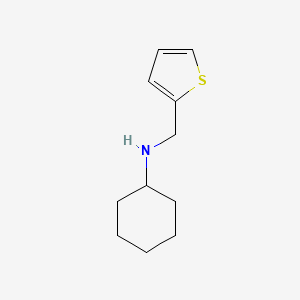

N-(thiophen-2-ylmethyl)cyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(thiophen-2-ylmethyl)cyclohexanamine is a compound that can be inferred to have a cyclohexanamine core structure with a thiophen-2-ylmethyl substituent. While the specific compound is not directly described in the provided papers, similar structures are discussed, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives and N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which provide insights into the potential properties and reactivity of N-(thiophen-2-ylmethyl)cyclohexanamine .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a suitable amine with a thiophene derivative. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Similar methods could potentially be applied to synthesize N-(thiophen-2-ylmethyl)cyclohexanamine, using cyclohexanamine as the starting amine.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(thiophen-2-ylmethyl)cyclohexanamine often features a cyclohexane ring, which can adopt various conformations such as chair or half-chair, as seen in the crystal structures of related compounds . The thiophene ring is typically planar, and the overall conformation of the molecule can be influenced by intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of N-(thiophen-2-ylmethyl)cyclohexanamine can be speculated based on related structures. For example, the presence of the thiophene moiety could allow for electrophilic aromatic substitution reactions. Additionally, the amine group could participate in reactions such as acylation or alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(thiophen-2-ylmethyl)cyclohexanamine would likely be influenced by the presence of the thiophene and cyclohexanamine moieties. The compound may exhibit solvatochromism and photophysical properties as seen in related platinum(II) thiophenolate complexes . The cyclohexanamine core may confer certain steric and electronic effects, influencing the compound's reactivity and physical properties such as melting point and solubility.

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of applications, from the study of crystal structures to antimicrobial activity. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was not only structurally characterized but also evaluated for its antimicrobial properties and potential interactions with lung cancer proteins . Such studies provide a foundation for understanding how N-(thiophen-2-ylmethyl)cyclohexanamine might be analyzed and applied in a research context.

Applications De Recherche Scientifique

Specific Scientific Field

This compound has been used in the field of Agricultural Chemistry , specifically in the development of fungicides .

Summary of the Application

“N-(thiophen-2-ylmethyl)cyclohexanamine” has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown significant fungicidal activity, making them potential lead compounds for further structural optimization .

Methods of Application or Experimental Procedures

The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .

Results or Outcomes

The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVIOLKUAZEJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359452 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)cyclohexanamine | |

CAS RN |

51305-86-3 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)